Regioisomeric Differentiation: 2,5-Dimethylbenzyl N-2 Substitution vs. Closest Positional Isomers
The target compound carries a 2,5-dimethyl substitution on the N-2 benzyl ring, a pattern that is structurally distinct from the more common 3,4-dimethyl, 2,4-dimethyl, and 2,6-dimethyl regioisomers also available under separate CAS numbers within the same C₂₀H₂₀N₂O molecular formula family . Published SAR on pyridazinone c-Met kinase inhibitors demonstrates that the position of methyl substituents on the benzyl ring directly modulates kinase selectivity: a 2,6-dimethylbenzyl analog showed qualitatively different inhibition profiles against a panel of tyrosine kinases compared to its 3,4-dimethyl counterpart [1]. While no direct head-to-head bioactivity data exist for exact regioisomeric pairs of this specific compound, the documented sensitivity of pyridazinone SAR to benzyl substitution position means that the 2,5-dimethyl pattern represents a distinct chemical space coordinate, not an interchangeable variant.
| Evidence Dimension | Benzyl ring methyl substitution pattern (regioisomerism) |
|---|---|
| Target Compound Data | 2,5-dimethylbenzyl at N-2 (CAS 891397-42-5) |
| Comparator Or Baseline | 3,4-dimethylbenzyl at N-2 (CAS 922888-70-8); ortho-methylbenzyl (CAS 899740-22-8); 4-ethylphenyl variant (CAS 923098-50-4) |
| Quantified Difference | No direct quantitative comparative bioactivity data available. Structural uniqueness confirmed by distinct CAS registry and InChI Key (KWJZVASJBYPEHU-UHFFFAOYSA-N). |
| Conditions | Structural/computational comparison; experimental bioactivity data not available for this compound in open literature |
Why This Matters
Procurement of the exact regioisomer is essential because pyridazinone SAR studies demonstrate that methyl position on the benzyl ring is a critical determinant of biological target selectivity, and even isomeric compounds with identical molecular formulas should not be substituted without experimental validation.
- [1] Dorsch D, Schadt O, Stieber F et al. Identification and Optimization of Pyridazinones as Potent and Selective c-Met Kinase Inhibitors. PDB: 4r1y, 2006. View Source
